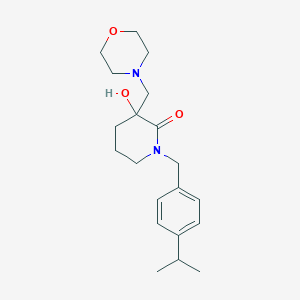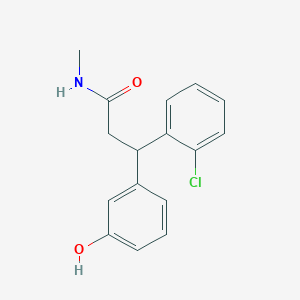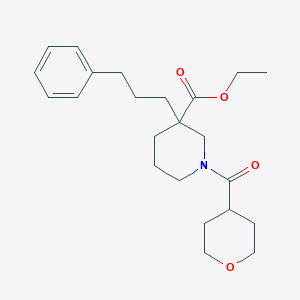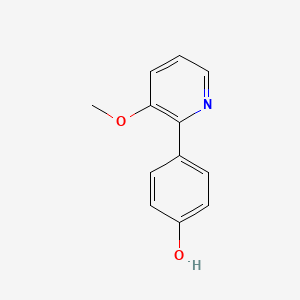![molecular formula C21H23N3O2 B5969298 4-[1-(1-benzylpyrrolidin-3-yl)-1H-imidazol-2-yl]-3-methoxyphenol](/img/structure/B5969298.png)
4-[1-(1-benzylpyrrolidin-3-yl)-1H-imidazol-2-yl]-3-methoxyphenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[1-(1-benzylpyrrolidin-3-yl)-1H-imidazol-2-yl]-3-methoxyphenol is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as BPIQ or 4-BPIQ, and its molecular formula is C23H24N4O2.
Wirkmechanismus
The mechanism of action of 4-BPIQ is not fully understood, but it is believed to act through multiple pathways. It has been shown to inhibit the activity of various enzymes such as acetylcholinesterase and monoamine oxidase, which are involved in neurotransmitter metabolism. It also has antioxidant properties and can scavenge free radicals, which can cause oxidative damage to cells. Additionally, it has been shown to modulate the expression of various genes involved in cell proliferation, apoptosis, and inflammation.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-BPIQ are diverse and depend on the concentration and duration of exposure. In vitro studies have shown that 4-BPIQ can inhibit the activity of various enzymes involved in neurotransmitter metabolism, such as acetylcholinesterase and monoamine oxidase. It also has antioxidant properties and can scavenge free radicals. In vivo studies have shown that 4-BPIQ can prevent neuronal cell death caused by oxidative stress and has neuroprotective effects. It also has potential as a therapeutic agent for the treatment of Alzheimer's disease and Parkinson's disease. In cancer research, 4-BPIQ has been shown to inhibit the growth of cancer cells and induce apoptosis.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 4-BPIQ in lab experiments is its potential as a lead compound for the development of new drugs with improved efficacy and safety profiles. It also has diverse biochemical and physiological effects, which make it a versatile compound for investigating various biological pathways. However, one of the limitations of using 4-BPIQ is its relatively low solubility in water, which can make it difficult to use in certain experiments. It also has potential toxicity at high concentrations, which can limit its use in certain applications.
Zukünftige Richtungen
There are several future directions for research on 4-BPIQ. One direction is to investigate its potential as a therapeutic agent for the treatment of various neurological disorders such as Alzheimer's disease and Parkinson's disease. Another direction is to investigate its potential as a chemotherapeutic agent for the treatment of various types of cancer. Additionally, further research is needed to understand the mechanism of action of 4-BPIQ and its potential interactions with other compounds. Finally, there is a need for the development of new synthesis methods for 4-BPIQ that can improve its yield and purity.
Synthesemethoden
The synthesis of 4-BPIQ involves the reaction of 3-methoxyphenol with 1-benzyl-3-pyrrolidin-1-yl-1H-imidazole-2(3H)-one in the presence of a catalyst. This reaction produces 4-BPIQ as a white crystalline solid with a melting point of 158-160°C. The purity of the compound can be determined by various analytical techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy.
Wissenschaftliche Forschungsanwendungen
The scientific research on 4-BPIQ has focused on its potential applications in various fields such as neuroscience, cancer research, and drug discovery. In neuroscience, 4-BPIQ has been shown to have neuroprotective effects and can prevent neuronal cell death caused by oxidative stress. It also has potential as a therapeutic agent for the treatment of Alzheimer's disease and Parkinson's disease. In cancer research, 4-BPIQ has been shown to inhibit the growth of cancer cells and induce apoptosis. It has also been investigated as a potential chemotherapeutic agent for the treatment of various types of cancer. In drug discovery, 4-BPIQ has been identified as a potential lead compound for the development of new drugs with improved efficacy and safety profiles.
Eigenschaften
IUPAC Name |
4-[1-(1-benzylpyrrolidin-3-yl)imidazol-2-yl]-3-methoxyphenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O2/c1-26-20-13-18(25)7-8-19(20)21-22-10-12-24(21)17-9-11-23(15-17)14-16-5-3-2-4-6-16/h2-8,10,12-13,17,25H,9,11,14-15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUQGDKMCKKRHIX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)O)C2=NC=CN2C3CCN(C3)CC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-{[5-(4-bromo-2-thienyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}-N-(2,4-dichlorophenyl)acetamide](/img/structure/B5969218.png)

![N-(sec-butyl)-5-(2-furyl)-7-(trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5969239.png)
![1,3-dimethyl-5-[(1-naphthylamino)(phenyl)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5969243.png)

![5-[4-(diethylamino)benzylidene]-3-isopropyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5969252.png)
![3-(4-fluorophenyl)-2-methyl-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazolin-9(4H)-one](/img/structure/B5969256.png)
![(3,5-dimethoxybenzyl){1-methyl-2-[3-(trifluoromethyl)phenyl]ethyl}amine](/img/structure/B5969268.png)
![N-ethyl-N-({1-[2-(3-methoxyphenyl)ethyl]-3-piperidinyl}methyl)-3-(1H-pyrazol-4-yl)propanamide](/img/structure/B5969280.png)
![[1-(3-cyclopentylpropanoyl)-3-(4-fluorobenzyl)-3-piperidinyl]methanol](/img/structure/B5969286.png)
![2-({5-[(2-chloro-5-methylphenoxy)methyl]-4-ethyl-4H-1,2,4-triazol-3-yl}thio)-N-(4-methoxyphenyl)acetamide](/img/structure/B5969289.png)

![N,N-dimethyl-4-{[2-(4-methylpentyl)-4-morpholinyl]carbonyl}-1-piperidinecarboxamide](/img/structure/B5969313.png)
